Desoxycortone

Catalog No.
S525729
CAS No.
64-85-7
M.F
C21H30O3
M. Wt
330.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desoxycortone

CAS Number

64-85-7

Product Name

Desoxycortone

IUPAC Name

17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3

InChI Key

ZESRJSPZRDMNHY-YFWFAHHUSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C

Solubility

0.0595 mg/mL at 37 °C

Synonyms

11 Decorticosterone, 11-Decorticosterone, 21 Hydroxy 4 pregnene 3,20 dione, 21 Hydroxyprogesterone, 21-Hydroxy-4-pregnene-3,20-dione, 21-Hydroxyprogesterone, Cortexone, Deoxycorticosterone, Desoxycorticosterone, Desoxycortone

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C

Description

The exact mass of the compound Desoxycortone is 330.22 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.0595 mg/ml at 37 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11319. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids. It belongs to the ontological category of primary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]. However, this does not mean our product can be used or applied in the same or a similar way.

Studying Mineralocorticoid Action:

DOC's primary function is to regulate electrolyte and fluid balance in the body. Researchers use DOC to investigate the mechanisms by which mineralocorticoids, like aldosterone (the main mineralocorticoid), exert their effects. By administering DOC to animal models or cell cultures, scientists can study its impact on:

  • Sodium and potassium reabsorption in the kidneys
  • Blood pressure regulation
  • Epithelial sodium channel (ENaC) function, which plays a crucial role in sodium reabsorption

Investigating Kidney Function:

DOC is used to induce a mineralocorticoid excess state in animal models. This allows researchers to study the effects of hypermineralocorticism, a condition where the body produces too much mineralocorticoid hormone. This model helps understand the development and progression of:

  • Kidney diseases like chronic kidney failure
  • Hypertension (high blood pressure)

Understanding Cardiovascular Physiology:

DOC, along with high salt intake, is used to create a model of salt-sensitive hypertension in animals. This model helps scientists explore the mechanisms by which:

  • Excessive salt intake can lead to high blood pressure
  • Mineralocorticoids contribute to cardiovascular remodeling, a process where the heart and blood vessels undergo structural changes

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.9

Exact Mass

330.22

LogP

2.88 (LogP)
2.88

Appearance

Solid powder

Melting Point

141.5 °C
141-142°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40GP35YQ49

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as replacement therapy for mineralocorticoid deficiency in dogs with primary hypoadrenocorticism (Addison's disease).

Pharmacology

Desoxycorticosterone is a C-21 steroid hormone synthesized by the adrenal gland that is a precursor for cortisol and aldosterone and has potential mineralocorticoid activity.

MeSH Pharmacological Classification

Mineralocorticoids

ATC Code

QH02AA03
H - Systemic hormonal preparations, excl. sex hormones and insulins
H02 - Corticosteroids for systemic use
H02A - Corticosteroids for systemic use, plain
H02AA - Mineralocorticoids
H02AA03 - Desoxycortone

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C2 (MR) [HSA:4306] [KO:K08555]

Pictograms

Health Hazard

Health Hazard

Other CAS

64-85-7

Wikipedia

11-Deoxycorticosterone

Use Classification

Veterinary drugs -> Zycortal -> EMA Drug Category
Corticosteroids for systemic use -> Veterinary pharmacotherapeutic group
Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Woolcock AD, Ward C. Successful treatment of a cat with primary hypoadrenocorticism and severe hyponatremia with desoxycorticosterone pivalate (DOCP). Can Vet J. 2015 Nov;56(11):1158-60. PubMed PMID: 26538671; PubMed Central PMCID: PMC4608469.
2: Carr AP. How best to treat Addison's disease in dogs? Vet Rec. 2016 Jul 23;179(4):96-7. doi: 10.1136/vr.i4052. PubMed PMID: 27450847.
3: Kline S, Rooker L, Nobrega-Lee M, Guthrie A. Hypoadrenocorticism (Addison's disease) in a Hoffmann's two-toed sloth (Choloepus hoffmanni). J Zoo Wildl Med. 2015 Mar;46(1):171-4. PubMed PMID: 25831596.
4: Whoriskey ST, Bartlett SL, Baitchman E. HYPOALDOSTERONISM IN A MATSCHIE'S TREE KANGAROO (DENDROLAGUS MATSCHIEI). J Zoo Wildl Med. 2016 Jun;47(2):628-31. doi: 10.1638/2015-0193.1. PubMed PMID: 27468039.
5: REES L, KING GM. Desoxycortone acetate and ascorbic acid in the treatment of schizophrenia. J Ment Sci. 1951 Apr;97(407):376-80. PubMed PMID: 14824882.
6: Bates JA, Shott S, Schall WD. Lower initial dose desoxycorticosterone pivalate for treatment of canine primary hypoadrenocorticism. Aust Vet J. 2013 Mar;91(3):77-82; discussion 81-2. doi: 10.1111/avj.12019. PubMed PMID: 23438457.
7: Kozak J. [Influence of encortone and desoxycortone acetate on some elements of gastric juice , blood serum and urine in young people (author's transl)]. Ann Univ Mariae Curie Sklodowska Med. 1975;30:181-90. Polish. PubMed PMID: 1230074.
8: de Pádua RM, Meitinger N, de Souza Filho JD, Waibel R, Gmeiner P, Braga FC, Kreis W. Biotransformation of 21-O-acetyl-deoxycorticosterone by cell suspension cultures of Digitalis lanata (strain W.1.4). Steroids. 2012 Nov;77(13):1373-80. doi: 10.1016/j.steroids.2012.07.016. Epub 2012 Aug 11. PubMed PMID: 22917633.
9: Hosie AM, Wilkins ME, da Silva HM, Smart TG. Endogenous neurosteroids regulate GABAA receptors through two discrete transmembrane sites. Nature. 2006 Nov 23;444(7118):486-9. Epub 2006 Nov 15. PubMed PMID: 17108970.
10: Ratka A. Interaction of morphine and steroid hormones in the postirradiation disease in rats. Pol J Pharmacol Pharm. 1984 Jan-Feb;36(1):41-9. PubMed PMID: 6462959.
11: Biglieri EG. 17 alpha-Hydroxylase deficiency: 1963-1966. J Clin Endocrinol Metab. 1997 Jan;82(1):48-50. PubMed PMID: 8989231.
12: Morild I, Christensen JA, Mikeler E, Bohle A. Peripolar cells in the avian kidney. Virchows Arch A Pathol Anat Histopathol. 1988;412(5):471-7. PubMed PMID: 3128916.
13: Ramakrishnan L, Hess GP. Mechanism of potentiation of a dysfunctional epilepsy-linked mutated GABA(A) receptor by a neurosteroid (3alpha, 21-dihydroxy-5alpha-pregnan-20-one): transient kinetic investigations. Biochemistry. 2010 Sep 14;49(36):7892-901. doi: 10.1021/bi901241g. PubMed PMID: 20726514.
14: Bortolato M, Devoto P, Roncada P, Frau R, Flore G, Saba P, Pistritto G, Soggiu A, Pisanu S, Zappala A, Ristaldi MS, Tattoli M, Cuomo V, Marrosu F, Barbaccia ML. Isolation rearing-induced reduction of brain 5α-reductase expression: relevance to dopaminergic impairments. Neuropharmacology. 2011 Jun;60(7-8):1301-8. doi: 10.1016/j.neuropharm.2011.01.013. Epub 2011 Jan 20. PubMed PMID: 21256141.
15: Reddy DS. Is there a physiological role for the neurosteroid THDOC in stress-sensitive conditions? Trends Pharmacol Sci. 2003 Mar;24(3):103-6. Review. PubMed PMID: 12628349.
16: DUNIHUE FW, VAN ROBERTSON WB. The effect of desoxycorticosterone acetate and of sodium on the juxtaglomerular apparatus. Endocrinology. 1957 Sep;61(3):293-9. PubMed PMID: 13461821.
17: Mendelson WB, Martin JV, Perlis M, Wagner R, Majewska MD, Paul SM. Sleep induction by an adrenal steroid in the rat. Psychopharmacology (Berl). 1987;93(2):226-9. PubMed PMID: 3122256.
18: OPLETALOVA-BECHNA J. [Use of DOCA in prematures]. Prakt Lek. 1952 May 5;32(9):209-11. Undetermined Language. PubMed PMID: 14929822.
19: Colby HD, Skelton FR, Brownie AC. Testosterone-induced hypertension in the rat. Endocrinology. 1970 May;86(5):1093-101. PubMed PMID: 4392222.
20: MENDELL HE, SKELTON JM, MOYER JH. An evaluation of pregnenolone and a combination of desoxycorticosterone acetate-sodium ascorbate in the treatment of arthritis. Am Pract Dig Treat. 1952 Oct;3(10):818-23. PubMed PMID: 12986167.

Explore Compound Types